molecular formula C8H12OS B8552585 2-(2-Methoxy-ethyl)-3-methyl-thiophene

2-(2-Methoxy-ethyl)-3-methyl-thiophene

Cat. No.: B8552585
M. Wt: 156.25 g/mol
InChI Key: KSZNMXURNMXJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-ethyl)-3-methyl-thiophene is a useful research compound. Its molecular formula is C8H12OS and its molecular weight is 156.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

2-(2-methoxyethyl)-3-methylthiophene

InChI

InChI=1S/C8H12OS/c1-7-4-6-10-8(7)3-5-9-2/h4,6H,3,5H2,1-2H3

InChI Key

KSZNMXURNMXJNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)CCOC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was prepared analogous to Example 61, starting with 2-bromo-3-methylthiophene (1.5 g, 8.5 mmol) and toluene-4-sulfonic acid 2-methoxy-ethyl ester (2.9 g, 12.7 mmol, 1.5 equiv.) The crude product was purified on silica gel with eluent n-heptane and tert.butylmethyl ether. The title compound was obtained as a light yellow oil, 490 mg. GC-MS (EI): M=156
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1.5 g
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2.9 g
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crude product
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Synthesis routes and methods II

Procedure details

Some drops from a solution of 2-bromo-3-methylthiophene (1.5 g, 8.5 mmol) in dry diethyl ether was added to a suspension of magnesium (308 mg, 12.7 mmol, 1.5 equiv.) in dry diethyl ether until the Grignard reagent began to form and the mixture started to reflux. The remaining solution was added dropwise. A solution of toluene-4-sulfonic acid 2-methoxy-ethyl ester (2.9 g, 12.7 mmol, 1.5 equiv.) in dry diethyl ether was added dropwise at room temperature, and the mixture was refluxed for two hours. After cooling to room temperature, the mixture was quenched with saturated ammonium chloride solution and extracted with tert. butylmethyl ether. The combined organic extracts were washed with water, brine, dried over magnesiumsulfate-dihydrate, filtered and evaporated to give a yellow oil. After purification on silica gel, 490 mg of the title compound were obtained as a light yellow oil. GC-MS (EI): M=156
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1.5 g
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reactant
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308 mg
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reactant
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Grignard reagent
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Synthesis routes and methods III

Procedure details

A part of a solution containing 2-bromo-3-methylthiophene CAS 14282-76-9 (1.5 g, 8.5 mmol) in dry diethyl ether was added drop-wise to a suspension of magnesium (308 mg, 12.7 mmol, 1.5 equiv.) in dry diethyl ether,until the mixture started to reflux. The remaining solution was added dropwise. A solution of toluene-4-sulfonic acid 2-methoxy-ethyl ester (2.9 g, 12.7 mmol, 1.5 equiv.) in dry diethyl ether was added dropwise at room temp., then the mixture was refluxed for two hours. After cooling down to room temp., the mixture was quenched with ammonium chloride solution saturated and extracted with tert. butylmethyl ether. The combined organic extracts were washed with water and brine, dried over magnesiumsulfate-dihydrate and purified on silica gel with eluent n-heptane and tert.butylmethyl ether. The title compound was obtained as light yellow oil: 490 mg, GC-MS (EI) M=156.
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308 mg
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diethyl ether,until
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